

1,4-dibromo-2,3-dichlorobenzene chemical properties and reactivity

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Compound of Interest

Compound Name: 1,4-Dibromo-2,3-dichlorobenzene

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An In-Depth Technical Guide to **1,4-Dibromo-2,3-Dichlorobenzene**: Properties, Reactivity, and Synthetic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,3-dichlorobenzene is a polyhalogenated aromatic compound featuring a benzene ring substituted with two bromine and two chlorine atoms.^[1] Its specific substitution pattern, with bromine atoms at the 1 and 4 positions and chlorine atoms at the 2 and 3 positions, results in a molecule with distinct chemical properties and reactivity. This guide provides a comprehensive overview of **1,4-dibromo-2,3-dichlorobenzene**, focusing on its physicochemical characteristics, spectroscopic profile, synthetic pathways, and reactivity in key organic transformations. For researchers in medicinal chemistry and materials science, this compound serves as a valuable and versatile building block for the synthesis of complex molecular architectures, leveraging the differential reactivity of its carbon-halogen bonds.^{[2][3]}

Physicochemical and Spectroscopic Profile

The physical properties of **1,4-dibromo-2,3-dichlorobenzene** are dictated by its high molecular weight and the presence of four halogen substituents, which increase intermolecular forces.^[1] It typically appears as a colorless to pale yellow solid at room temperature.^{[1][4]}

Core Chemical Properties

A summary of the key physicochemical properties is presented below for quick reference.

Property	Value	Source(s)
CAS Number	100191-20-6	[5]
Molecular Formula	C ₆ H ₂ Br ₂ Cl ₂	[6]
Molecular Weight	304.79 g/mol	[6] [7]
Appearance	Yellow to orange solid	[4]
Boiling Point	298.0 ± 35.0 °C (Predicted)	[4] [5]
Density	2.091 ± 0.06 g/cm ³ (Predicted)	[4] [5]
Solubility	Sparingly soluble in water; more soluble in organic solvents like acetone and chloroform.	[1]

Spectroscopic Data Interpretation

Spectroscopic analysis is crucial for the structural confirmation of **1,4-dibromo-2,3-dichlorobenzene**. While specific spectra for this exact isomer are not widely published, its expected spectroscopic features can be predicted based on its structure and data from similar compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- ¹H NMR: The molecule's symmetry would result in a simplified proton NMR spectrum. The two chemically equivalent protons on the aromatic ring would appear as a single singlet.
- ¹³C NMR: The carbon spectrum would show three distinct signals corresponding to the bromine-substituted, chlorine-substituted, and hydrogen-substituted carbons.
- Mass Spectrometry (MS): The mass spectrum is highly characteristic due to the isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a distinctive cluster of peaks for the molecular ion, which provides definitive evidence of the compound's elemental composition.[\[10\]](#)

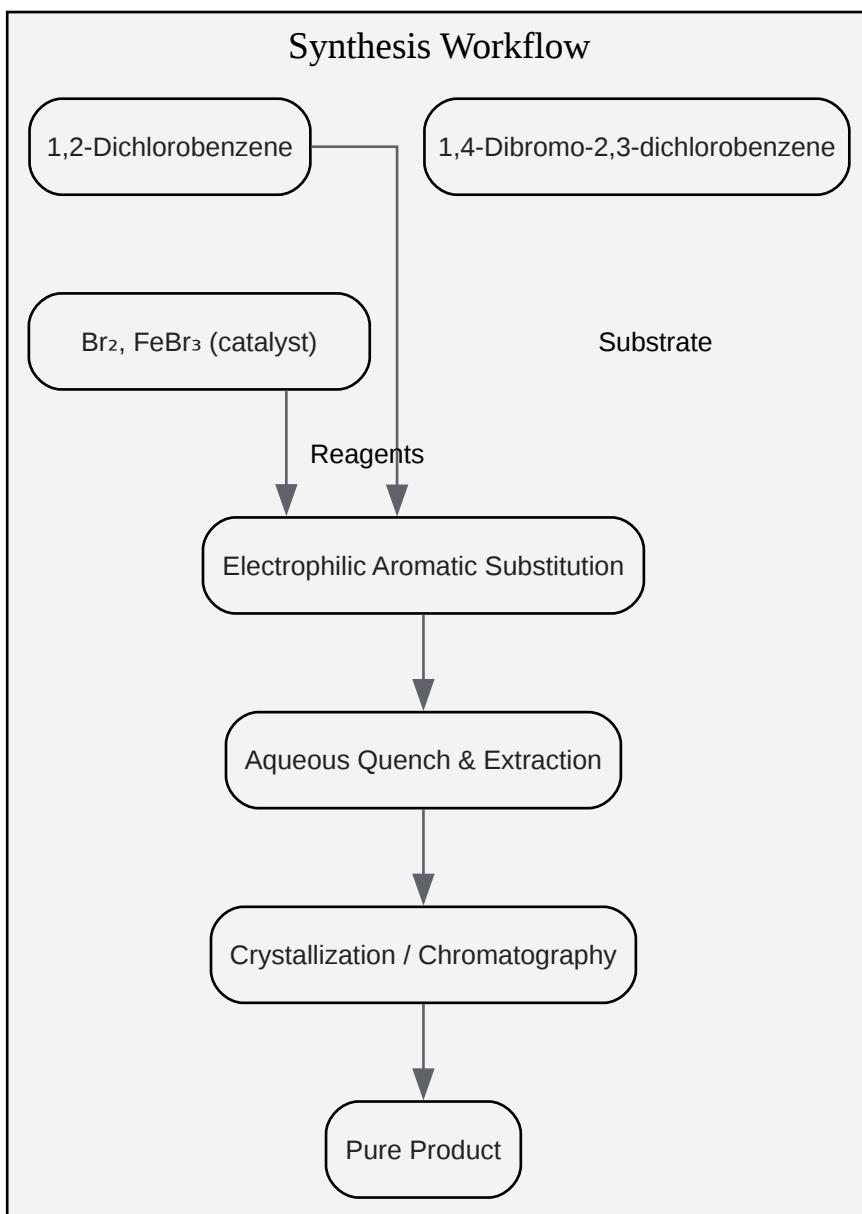
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for aromatic C-H stretching (around $3100\text{-}3000\text{ cm}^{-1}$), C=C stretching in the aromatic ring (around $1600\text{-}1450\text{ cm}^{-1}$), and C-Cl and C-Br stretches in the fingerprint region.[10]

Synthesis and Reaction Mechanisms

The synthesis of polyhalogenated benzenes often involves electrophilic aromatic substitution on a less substituted precursor. A logical synthetic route to **1,4-dibromo-2,3-dichlorobenzene** is the electrophilic bromination of 1,2-dichlorobenzene.

Synthesis via Electrophilic Bromination

The chlorine atoms on 1,2-dichlorobenzene are deactivating but ortho-, para-directing. Bromination is therefore expected to occur at the positions para to each chlorine atom (positions 4 and 5).



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*A general workflow for the synthesis of **1,4-dibromo-2,3-dichlorobenzene**.*

Experimental Protocol: Synthesis of **1,4-Dibromo-2,3-dichlorobenzene**

This protocol is adapted from general procedures for the bromination of dichlorobenzenes.[11] [12][13]

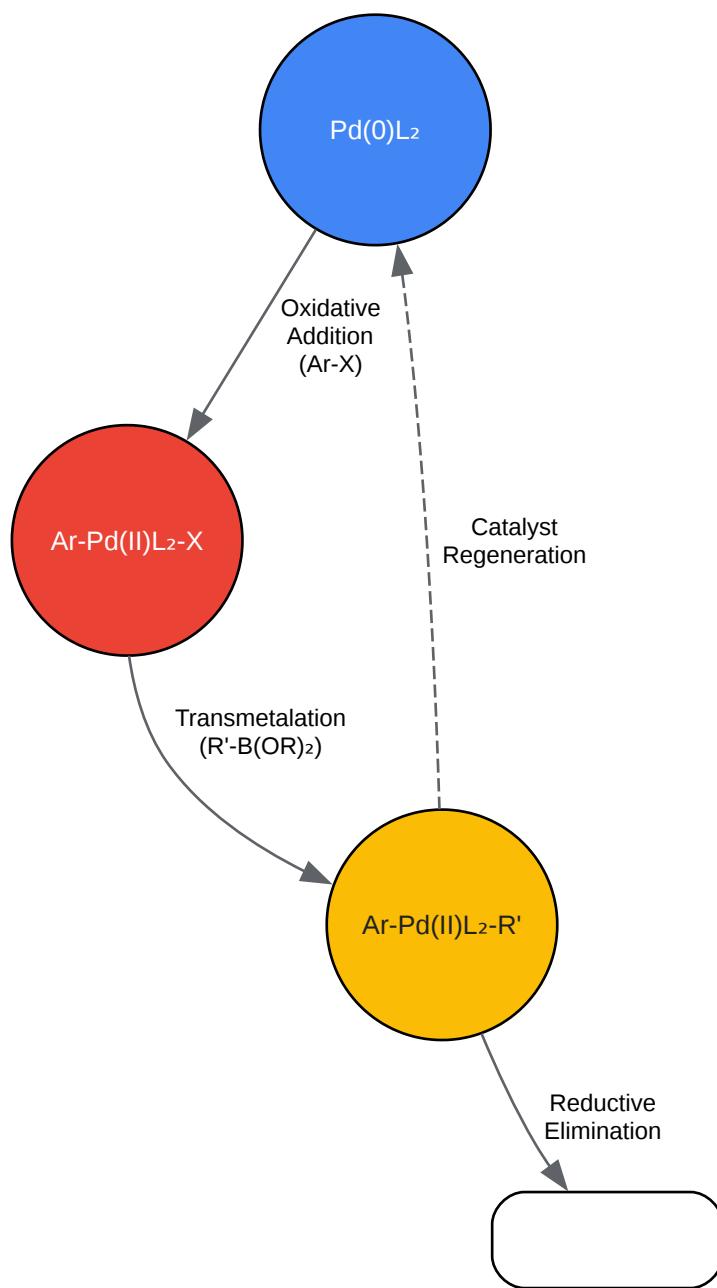
- Setup: Equip a four-necked flask with a reflux condenser, a dropping funnel, a thermometer, and a mechanical stirrer. Charge the flask with 1,2-dichlorobenzene and a catalytic amount of iron(III) bromide (FeBr_3).
- Bromine Addition: With vigorous stirring, add bromine dropwise to the mixture at room temperature. An exothermic reaction will occur. Maintain the temperature within a controlled range (e.g., 25-40 °C) using a water bath if necessary.
- Reaction: After the addition is complete, continue stirring the mixture for several hours until the reaction is complete (monitor by TLC or GC-MS).
- Work-up: Carefully pour the reaction mixture into a beaker of cold water containing a reducing agent (e.g., sodium bisulfite) to quench excess bromine.
- Neutralization & Extraction: Neutralize the aqueous layer with a base such as sodium hydroxide. Extract the product into an organic solvent (e.g., dichloromethane or chloroform).
- Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO_4), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure **1,4-dibromo-2,3-dichlorobenzene**.

Chemical Reactivity and Synthetic Utility

The primary utility of **1,4-dibromo-2,3-dichlorobenzene** in synthesis stems from the differential reactivity of its C-Br and C-Cl bonds, particularly in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive towards oxidative addition to a $\text{Pd}(0)$ catalyst than the C-Cl bond.^[14] This allows for regioselective functionalization, making it a powerful tool for building complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. Due to the higher reactivity of the C-Br bonds, **1,4-dibromo-2,3-dichlorobenzene** can undergo selective mono- or di-substitution at the bromine-bearing positions.



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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the mono-arylation of **1,4-dibromo-2,3-dichlorobenzene**.^{[15][16][17]}

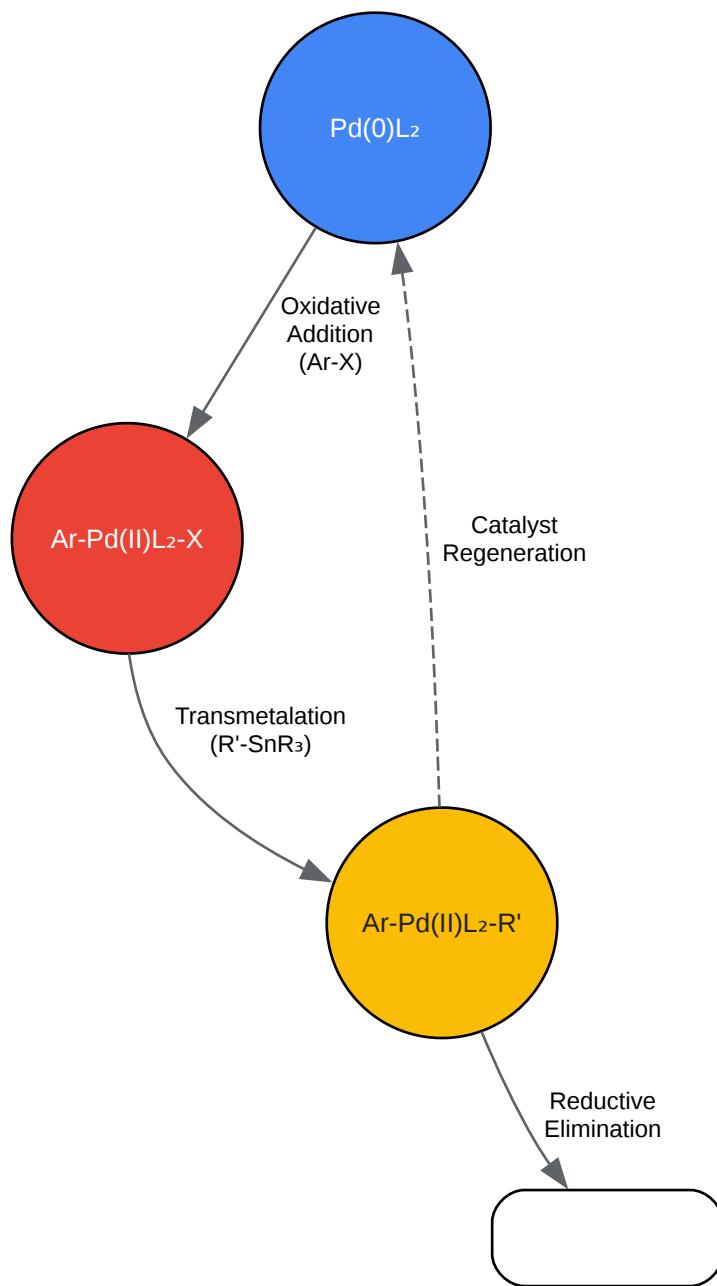
- **Inert Atmosphere:** In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), combine **1,4-dibromo-2,3-dichlorobenzene** (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 eq.).
- **Solvent Addition:** Add a degassed solvent system, such as a mixture of dioxane and water or toluene/ethanol/water.
- **Reaction:** Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
- **Work-up:** After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to isolate the mono-coupled product.

Causality and Optimization:

- **Base Selection:** The base is crucial for activating the boronic acid to facilitate transmetalation.[\[16\]](#)
- **Catalyst/Ligand Choice:** The choice of palladium source and ligand can significantly impact yield and selectivity. For less reactive substrates, more sophisticated ligands like SPhos or XPhos may be required.[\[15\]](#)
- **Side Reactions:** Common side reactions include homocoupling of the boronic acid and hydrodehalogenation of the starting material. These can be minimized by maintaining a strict inert atmosphere and using purified, degassed solvents.[\[14\]](#)

Stille Coupling

The Stille coupling reaction partners an organohalide with an organostannane (organotin) reagent.[\[18\]](#)[\[19\]](#) Similar to the Suzuki coupling, it proceeds with high selectivity for the C-Br bonds of **1,4-dibromo-2,3-dichlorobenzene**. While effective, the primary drawback of this method is the toxicity of the organotin reagents and byproducts.[\[18\]](#)



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Catalytic cycle of the Stille cross-coupling reaction.[19]

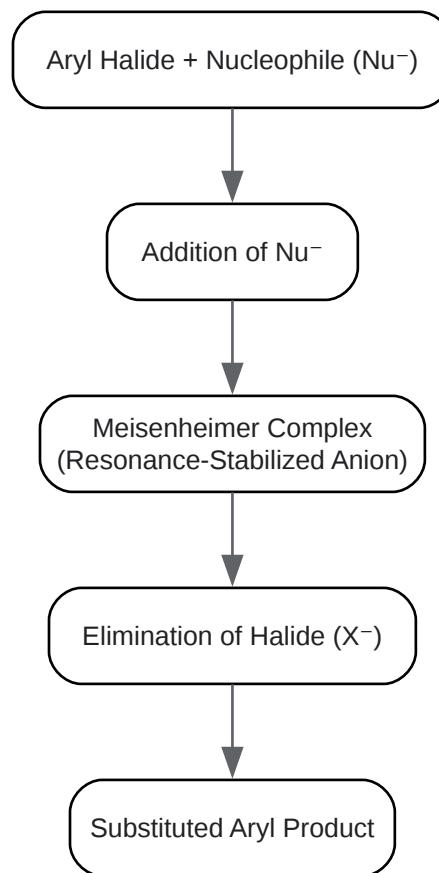
Experimental Protocol: Stille Coupling

- Setup: To a solution of **1,4-dibromo-2,3-dichlorobenzene** (1.0 eq.) and the organostannane reagent (1.1 eq.) in a degassed solvent like THF or DMF, add a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%).[18][20][21]

- Additives: In some cases, additives like Cu(I) salts or lithium chloride are used to facilitate the transmetalation step.[18][20]
- Reaction: Heat the mixture under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.
- Work-up and Purification: Cool the reaction, and perform an aqueous work-up. The crude product is then purified by column chromatography. Special care must be taken to handle and dispose of the toxic tin byproducts.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is generally challenging on halogenated benzenes unless the ring is activated by potent electron-withdrawing groups (like $-NO_2$) in the ortho or para positions.[22][23][24] While the four halogens on **1,4-dibromo-2,3-dichlorobenzene** are electron-withdrawing, they are only moderate activators. Therefore, SNAr reactions would require harsh conditions (high temperatures, strong nucleophiles) and are less common than cross-coupling reactions for this substrate.[22][25]



[Click to download full resolution via product page](#)*General mechanism for Nucleophilic Aromatic Substitution (SNAr).[\[22\]](#)[\[24\]](#)*

Safety and Handling

As with all halogenated aromatic compounds, **1,4-dibromo-2,3-dichlorobenzene** must be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) before use.[\[26\]](#)[\[27\]](#)[\[28\]](#)

Hazard Category	Precautionary Measures	First Aid
Inhalation	May cause respiratory irritation. Use only in a well-ventilated area or with respiratory protection. [26] [28]	Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. [26] [28]
Skin Contact	Causes skin irritation. Wear protective gloves and clothing. [26]	Wash off immediately with soap and plenty of water while removing all contaminated clothing. [26] [27]
Eye Contact	Causes serious eye irritation. Wear safety glasses or goggles. [26]	Rinse immediately with plenty of water for at least 15 minutes. Get medical attention. [26] [27]
Ingestion	Harmful if swallowed. Do not eat, drink, or smoke when using.	Do NOT induce vomiting. Drink plenty of water. Get medical attention. [26] [28]
Environmental	Potentially toxic to aquatic life. Avoid release to the environment. [27]	Collect spillage. Dispose of contents/container to an approved waste disposal plant.

Conclusion

1,4-Dibromo-2,3-dichlorobenzene is a highly functionalized aromatic intermediate with significant potential in synthetic chemistry. Its key value lies in the differential reactivity of its C-Br and C-Cl bonds, which allows for selective, palladium-catalyzed cross-coupling reactions.

This feature enables the stepwise and regiocontrolled introduction of different substituents, providing a strategic advantage in the synthesis of complex pharmaceuticals, agrochemicals, and novel organic materials. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting.

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